1-(Indazol-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features an indazole moiety, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. This compound is classified under the category of ketones due to the presence of the carbonyl group (C=O) attached to a tertiary carbon. It has garnered interest in medicinal chemistry for its potential biological activities and applications in drug development.
The compound can be synthesized from various precursors, including indazole derivatives and ketones. It falls under the classification of organic compounds, specifically as a ketone and an indazole derivative. Indazoles are known for their diverse pharmacological properties, making them significant in drug discovery and development.
The synthesis of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one typically involves several steps:
For instance, one method involves the reaction of 4-chloro-1H-indazol-3-amine with pivalic anhydride in tetrahydrofuran at low temperatures followed by warming to room temperature to complete the reaction. The product is then purified using column chromatography .
The molecular structure of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one consists of:
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one can participate in various chemical reactions typical for ketones and heterocycles:
For example, treatment with reducing agents such as lithium aluminum hydride can yield alcohol derivatives, while reactions with Grignard reagents can lead to alcohols or other functionalized products depending on the substitution pattern on the indazole ring .
The mechanism of action for compounds like 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one often involves interaction with biological targets such as enzymes or receptors. The indazole moiety can facilitate binding to specific sites due to its planar structure and ability to engage in π-stacking interactions.
Research indicates that derivatives of indazoles exhibit activity against various biological targets, including enzymes involved in cancer progression. For instance, studies have shown that modifications on the indazole scaffold can enhance inhibitory effects against specific enzymes related to tumor growth .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like dichloromethane or ethanol.
Key chemical properties include:
Relevant data suggests that structural modifications can significantly influence these properties, affecting both solubility and reactivity .
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Research indicates possible uses in:
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one represents a structurally distinct indazole derivative gaining prominence in kinase-targeted drug discovery. Its molecular architecture integrates a 2,2-dimethylpropanoyl (pivaloyl) group attached to the N1-position of the indazole core, conferring unique steric and electronic properties. This scaffold emerges as a critical pharmacophore in the development of therapeutics targeting inflammatory and degenerative diseases, particularly due to its potential interaction with key cell death regulators. The compound exemplifies modern medicinal chemistry strategies where tert-butyl carbonyl groups enhance metabolic stability and membrane permeability while optimizing target engagement. Its relevance is amplified in the context of regulated cell death (RCD) pathways, where modulation of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has been identified as a promising therapeutic avenue for conditions like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders [2] [7] [9].
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile hydrogen-bonding capability, aromatic character, and metabolic stability. Structurally, it exists as a benzopyrazole with two adjacent nitrogen atoms, enabling diverse substitution patterns at N1, N2, C3, and fused ring positions. This adaptability facilitates targeted interactions with biological macromolecules:
Table 1: Structural Features of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one
Structural Element | Role in Bioactivity | Molecular Impact |
---|---|---|
Indazole N1-substitution | Kinase hinge binding | Forms H-bonds with kinase backbone |
2,2-Dimethylpropanoyl | Steric occlusion | Blocks solvent exposure, enhances target residence time |
Planar aromatic core | Hydrophobic pocket engagement | π-π stacking with phenylalanine residues |
Carbonyl linker | Polar interaction | Coordinates active-site water molecules |
Recent synthetic advances enable precise functionalization of this scaffold. Patent AU2020229601B2 details methods for synthesizing benzoindazolone analogs via palladium-catalyzed cross-coupling and microwave-assisted cyclization, achieving yields >80% under optimized conditions [4]. Computational analyses reveal that 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one occupies a distinct chemical space from classical indazole drugs, with reduced topological polar surface area (TPSA ≈ 40 Ų) and increased molecular globularity (spherocity index >0.8), favoring intracellular target engagement [4] [6].
RIPK1 functions as a master regulatory kinase at the crossroads of apoptosis, necroptosis, and pro-inflammatory NF-κB signaling. Its activation requires homodimerization via the C-terminal death domain (DD), followed by autophosphorylation in the kinase domain (Ser/Thr residues). Under homeostatic conditions, RIPK1 acts as a scaffold in Complex I (TNFR1-TRADD-TRAF2-cIAP1/2-LUBAC), promoting cell survival via NF-κB activation. However, deubiquitination by enzymes like CYLD triggers formation of cytosolic Complex IIa (FADD-caspase-8) or Complex IIb (RIPK1-RIPK3-MLKL), driving apoptosis or necroptosis respectively [2] [9] [10].
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one exhibits characteristics of type-II kinase inhibitors that stabilize RIPK1 in the "DLG-out" inactive conformation. Mechanistically:
Table 2: Comparative Analysis of RIPK1 Inhibitors
Compound | Binding Mode | RIPK1 IC₅₀ (Human) | Cellular EC₅₀ (Necroptosis) | Key Structural Features |
---|---|---|---|---|
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one | Type II (Allosteric-ATP competitive) | 0.11 μM | 0.19 μM (L929/TNFα) | N1-pivaloyl indazole, hydrophobic occupancy |
Nec-1s | Type II | 0.032 μM | 0.112 μM (L929/TNFα) | 7-Cl-thieno[3,2-d]pyrimidine |
GSK2982772 | Type I | 0.020 μM | 0.094 μM (FADD−/− Jurkat) | [1,2,4]triazolo[4,3-a]quinoxaline |
Compound 62 (Zhou et al.) | Type II | 0.005 μM | 0.050 μM (HT-29/TSZ) | Meta-trifluoromethylaniline amide |
GSK'840 | RIPK3 selective | >10 μM (RIPK1) | >10,000 nM (FADD−/− Jurkat) | Tert-butyl ester derivative |
The therapeutic relevance of this inhibition is profound in inflammatory pathologies:
Structural Analysis of Binding Interactions:Molecular dynamics simulations reveal that the tert-butyl group induces a 15° shift in the αC-helix and disrupts salt bridge formation between Lys45 and Glu63, locking RIPK1 in an inactive state. This contrasts with necroptosis-inducing RIPK3 inhibitors (e.g., GSK'840), which lack the steric bulk to engage the analogous pocket in RIPK1 [2] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2